molecular formula C16H17NO B13365506 1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone

1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone

Cat. No.: B13365506
M. Wt: 239.31 g/mol
InChI Key: SOBGEVGTCNRCLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone typically involves the reaction of 2-nitroacetophenone with ethylbenzene under specific conditions. The process includes the reduction of the nitro group to an amino group, followed by the formation of the ethanone linkage. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-[2-[2-(2-aminophenyl)ethyl]phenyl]ethanone

InChI

InChI=1S/C16H17NO/c1-12(18)15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9H,10-11,17H2,1H3

InChI Key

SOBGEVGTCNRCLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC2=CC=CC=C2N

Origin of Product

United States

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